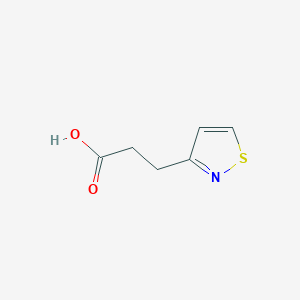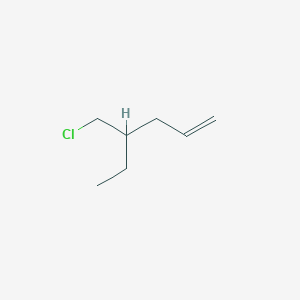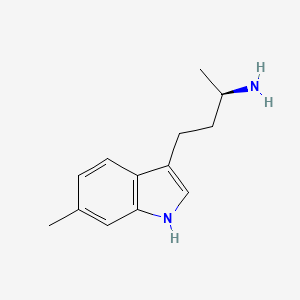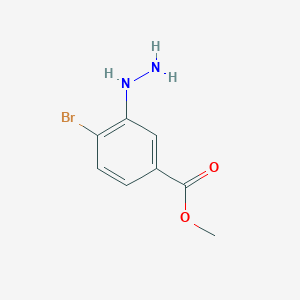
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is a chiral oxolane derivative with a bromomethyl group at the 2-position and a 4-nitrophenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and a suitable chiral oxolane precursor.
Formation of Intermediate: The 4-nitrobenzaldehyde is reacted with the chiral oxolane precursor under specific conditions to form an intermediate compound.
Bromomethylation: The intermediate is then subjected to bromomethylation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing efficient purification processes.
化学反应分析
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The oxolane ring can be oxidized under specific conditions to form corresponding lactones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted oxolane derivatives with various functional groups.
Reduction: Amino-substituted oxolane derivatives.
Oxidation: Lactones or carboxylic acids.
科学研究应用
Chemistry
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can be used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential applications in medicinal chemistry include the development of new drugs or drug intermediates. The compound’s unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The bromomethyl and nitrophenyl groups may play a role in binding interactions or in the modulation of biological pathways.
相似化合物的比较
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane: Similar structure with a methylphenyl group instead of a nitrophenyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-hydroxyphenyl)oxolane: Similar structure with a hydroxyphenyl group instead of a nitrophenyl group.
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is unique due to the presence of both bromomethyl and nitrophenyl groups, which can impart distinct reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
属性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC 名称 |
(2R,4R)-2-(bromomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI 键 |
WUMUXUPHNRGTAZ-GXSJLCMTSA-N |
手性 SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
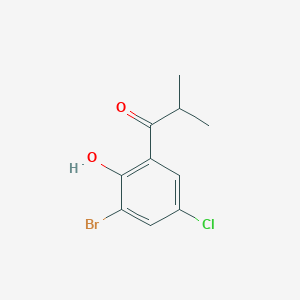
![[1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)
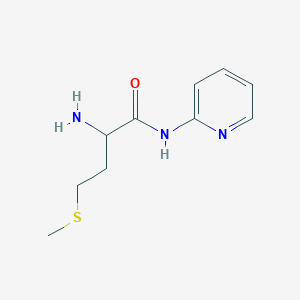
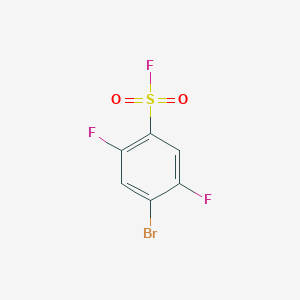
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)
